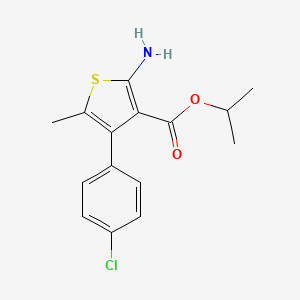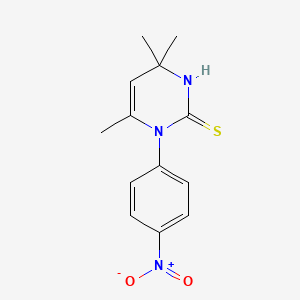
4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C13H15N3O2S. This compound is characterized by a pyrimidine ring substituted with a nitrophenyl group and three methyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with acetone and thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl groups and the nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with target proteins, leading to their inactivation .
相似化合物的比较
- 4,4,6-Trimethyl-1-(3-nitrophenyl)pyrimidine-2-thiol
- 4,4,6-Trimethyl-1-(4-methylphenyl)pyrimidine-2-thiol
- 4,4,6-Trimethyl-1-(4-chlorophenyl)pyrimidine-2-thiol
Comparison: 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. Compared to its analogs with different substituents, this compound may exhibit enhanced biological activity or different physicochemical properties, making it a valuable candidate for specific applications .
属性
CAS 编号 |
21038-75-5 |
|---|---|
分子式 |
C13H15N3O2S |
分子量 |
277.34 g/mol |
IUPAC 名称 |
4,6,6-trimethyl-3-(4-nitrophenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15N3O2S/c1-9-8-13(2,3)14-12(19)15(9)10-4-6-11(7-5-10)16(17)18/h4-8H,1-3H3,(H,14,19) |
InChI 键 |
CPIHDWICCAVJDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
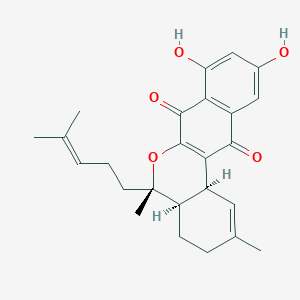
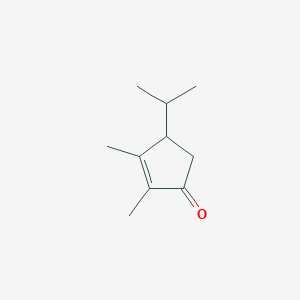
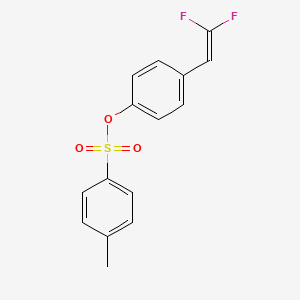
![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
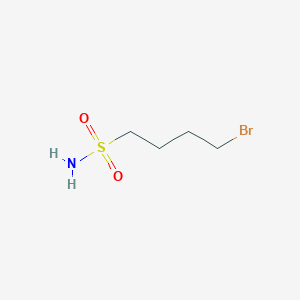
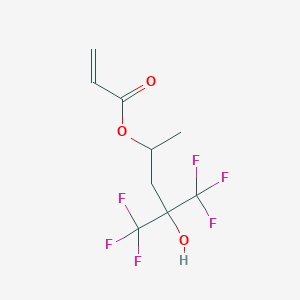
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
